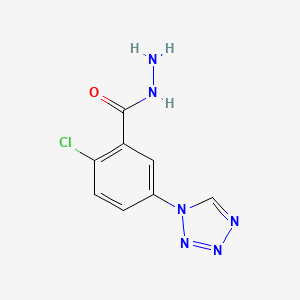

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide

説明

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide (CAS: 883291-46-1, molecular formula: C₈H₇ClN₆O) is a benzohydrazide derivative featuring a chloro substituent at the 2-position and a tetrazole ring at the 5-position of the benzene core. Benzohydrazides are widely studied for their diverse pharmacological and industrial applications, including cholinesterase (ChE) inhibition, antimicrobial activity, and corrosion inhibition .

特性

IUPAC Name |

2-chloro-5-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPQWIRMHPXUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring, resulting in the final product .

Industrial Production Methods

While specific industrial production methods for 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Cyclization Reactions: Formation of the tetrazole ring from the hydrazide intermediate.

Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide and other nucleophiles.

Cyclization Reactions: Typically involve sodium azide and appropriate solvents.

Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include derivatives with different substituents on the benzene ring and modifications to the tetrazole ring .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that benzohydrazide derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, the compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in terms of minimum inhibitory concentration (MIC) values .

Anticancer Activity

The potential of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide as an anticancer agent has also been explored. In vitro studies have indicated that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving the modulation of specific signaling pathways. Molecular docking studies have further supported its interaction with cancer-related receptors, suggesting a role in drug development targeting cancer therapies .

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes involved in metabolic processes. For example, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune response regulation and cancer progression. This inhibition could provide therapeutic avenues for enhancing immune responses against tumors .

Bioactive Molecule Development

The unique tetrazole ring structure contributes to the bioactivity of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, making it a candidate for developing new bioactive molecules. The compound's ability to interact with biological targets opens possibilities for creating drugs that can modulate physiological processes related to inflammation and pain management.

Material Science Applications

Synthesis of Novel Materials

In materials science, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide serves as a building block for synthesizing new polymers and coatings with specific properties. Its chemical reactivity allows for modifications that can lead to materials with enhanced durability or unique functional characteristics .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anticancer agents | Induces apoptosis; interacts with cancer receptors | |

| Biological Research | Enzyme inhibitors | Potential IDO1 inhibitor; modulates immune response |

| Development of bioactive molecules | Enhances therapeutic effects in inflammation | |

| Material Science | Synthesis of polymers and coatings | Improves material properties through chemical reactivity |

Case Study 1: Antimicrobial Efficacy

A study conducted by Satyanarayana et al. evaluated various benzohydrazide derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, against common bacterial strains using nutrient agar methods. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics like erythromycin and gentamicin .

Case Study 2: Anticancer Mechanisms

In a study exploring the anticancer properties of hydrazide derivatives, researchers found that 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide could effectively inhibit cell proliferation in breast cancer cell lines. The study utilized molecular docking techniques to confirm its binding affinity to key receptors involved in cancer progression, highlighting its potential as a therapeutic agent .

作用機序

The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The tetrazole ring can mimic certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit structure-dependent biological and chemical properties. Below, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is compared to structurally related compounds in terms of substituent effects, positional isomerism, and pharmacological activities.

Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives

Key Comparisons:

Substituent Type and Position :

- The tetrazole group in 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide provides stronger hydrogen-bonding capacity compared to thiophene or methoxy substituents in other derivatives. This feature is critical for enzyme inhibition, as seen in ChE inhibitors .

- Chloro at the 2-position may enhance lipophilicity and membrane permeability, similar to 2-chloro analogs in corrosion inhibition studies .

Positional Isomerism: Antitumor activity of benzohydrazides is highly position-dependent. For example, 4-(pyrimidin-2-ylamino) derivatives (IC₅₀: 6.3 µM) outperform 3-position isomers (IC₅₀: 12.5 µM) against HepG2 cells . This suggests the 5-position tetrazole in the target compound may optimize steric and electronic interactions for target binding.

Heterocyclic Moieties :

- Tetrazole vs. oxadiazole : Tetrazoles (as in the target compound) exhibit superior metabolic stability compared to 1,3,4-oxadiazoles, which are prone to hydrolysis but effective in antimicrobial docking studies .

- Benzylidene hydrazides (e.g., N’-benzylidene-3,4-dimethoxybenzohydrazide) show enhanced antimicrobial activity due to extended conjugation, a feature absent in the target compound but relevant for scaffold optimization .

Biological Activity Trends: ChE inhibition is maximized with electron-withdrawing groups (e.g., nitro, chloro) at ortho/para positions, as seen in piperidinyl-quinoline derivatives (IC₅₀: 4.64 µM) . The target compound’s 2-Cl and 5-tetrazolyl groups align with this trend. Corrosion inhibition efficacy correlates with planar aromatic systems and heteroatom density. The target compound’s tetrazole and chloro substituents may rival 4-hydroxy-indole derivatives (92% efficiency) in industrial applications .

生物活性

Introduction

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C9H8ClN5

- Molecular Weight: 225.65 g/mol

- CAS Number: 883291-46-1

The compound features a benzohydrazide structure with a chloro substituent and a tetrazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide exhibit antimicrobial properties. The presence of the tetrazole ring is believed to enhance interaction with microbial targets, potentially disrupting their metabolic processes. Studies have shown that hydrazones can chelate metal ions, which may inhibit microbial growth by depriving them of essential nutrients .

Anticancer Properties

The compound has been investigated for its anticancer potential. Similar hydrazone derivatives have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. The specific mechanisms involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation .

In Vitro Studies

A series of in vitro assays have evaluated the biological activity of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 18.0 | Inhibition of PI3K/Akt signaling |

These results suggest that the compound has a moderate potency against different types of cancer cells, with varying mechanisms contributing to its efficacy.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the antitumor effects of similar compounds. For instance, a study demonstrated that a related hydrazone significantly reduced tumor size in mice bearing xenografts of human breast cancer cells, with minimal toxicity observed in normal tissues .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial activity of various benzohydrazide derivatives, including 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide, against resistant strains of bacteria. The compound exhibited notable effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics . -

Case Study on Anticancer Activity:

Another study focused on the anticancer effects of hydrazone derivatives in combination therapies. The results indicated that when combined with conventional chemotherapeutics, 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide enhanced the overall therapeutic efficacy and reduced drug resistance in resistant cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide and its derivatives?

A common method involves cyclization of hydrazide precursors using reagents like phosphorus oxychloride under reflux (120°C). For example, substituted benzohydrazides can be cyclized to form tetrazole-containing heterocycles, followed by functionalization with chloroacetate or hydrazine hydrate to introduce hydrazide moieties . Another approach employs condensation reactions between hydrazides and aromatic aldehydes in ethanol under reflux to yield hydrazone derivatives .

Q. How are structural confirmations performed for this compound and its analogs?

Characterization typically combines melting point analysis, FT-IR (to confirm NH, C=O, and tetrazole ring vibrations), and ¹H NMR (to identify protons adjacent to chlorine, tetrazole, and hydrazide groups). For example, IR spectra of tetrazole derivatives show peaks at ~1600 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H stretch), while ¹H NMR reveals deshielded protons near electronegative substituents (e.g., δ 8.5–9.0 ppm for tetrazole-adjacent CH groups) .

Q. What solvents and catalysts are optimal for synthesizing hydrazone-linked derivatives?

Ethanol is widely used for hydrazone formation due to its polarity and ability to dissolve both hydrazides and aldehydes. Catalysts like anhydrous sodium acetate in glacial acetic acid (for cyclocondensation) or Bleaching Earth Clay (pH 12.5) in PEG-400 (for heterogeneous catalysis) improve yields and reaction rates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during tetrazole cyclization?

By-products often arise from incomplete cyclization or competing pathways. Optimization strategies include:

- Temperature control : Maintaining 70–80°C in PEG-400 reduces side reactions during thioether formation .

- Reagent stoichiometry : Excess sodium azide (1.5–2.0 eq.) ensures complete conversion of nitrile intermediates to tetrazoles .

- TLC monitoring : Tracking reaction progress (e.g., chloroform:methanol 7:3) allows timely termination to minimize degradation .

Q. What methodologies resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR/IR data may stem from tautomerism (e.g., tetrazole ring prototropy) or solvent effects. Strategies include:

- Variable-temperature NMR : To identify dynamic equilibria in solution .

- X-ray crystallography : Resolves ambiguity by providing definitive solid-state structures, as demonstrated for hydrazone derivatives .

- Computational modeling : DFT calculations (e.g., using MOE software) predict vibrational frequencies and chemical shifts for comparison .

Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Linking synthesis to pharmacological hypotheses is critical. For example:

- Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., Cl) at the benzohydrazide moiety enhances anticonvulsant activity by modulating electron density at the tetrazole ring .

- Molecular docking : Prioritize derivatives that fit COX-2 active sites (using PDB structures) to rationalize anti-inflammatory potential .

Q. What strategies improve yield in multi-step syntheses of tetrazole-hydrazide hybrids?

Key considerations:

- Stepwise purification : Isolate intermediates (e.g., via recrystallization in ethanol/water) to avoid carryover impurities .

- Microwave-assisted synthesis : Reduces reaction time for hydrazide formation compared to conventional reflux .

- Protecting groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization .

Methodological Considerations

Q. How are bioactivity assays integrated into the synthesis workflow?

Post-synthesis, compounds are screened in vitro for target activities (e.g., COX inhibition, anticonvulsant effects). For example:

- MES (maximal electroshock) tests : Evaluate seizure suppression in rodent models .

- Enzyme inhibition assays : Measure IC₅₀ values against α-glucosidase or lipase using spectrophotometric methods .

Q. What analytical techniques troubleshoot low yields in hydrazide coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。